Petroselaidic acid

Descripción general

Descripción

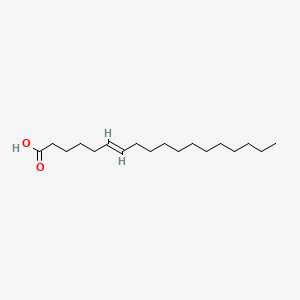

Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid. It is a positional isomer of petroselinic acid, which is the cis-isomer. This compound is classified as a monounsaturated omega-12 fatty acid with the chemical formula C18H34O2. It is a white powder that is insoluble in water but soluble in methanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Petroselaidic acid can be synthesized through the isomerization of petroselinic acid. This process involves the conversion of the cis-double bond in petroselinic acid to a trans-double bond, typically using catalysts such as palladium on carbon or other transition metal catalysts under hydrogenation conditions .

Industrial Production Methods: In industrial settings, this compound is often obtained from vegetable oils that contain petroselinic acid. The oils undergo hydrolysis to release the fatty acids, followed by acidification and separation processes. The resulting petroselinic acid is then isomerized to this compound through catalytic hydrogenation .

Análisis De Reacciones Químicas

Types of Reactions: Petroselaidic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: The double bond in this compound can be reduced to form stearic acid.

Substitution: The carboxyl group in this compound can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.

Major Products:

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Stearic acid.

Substitution: Esters, amides

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Petroselaidic acid exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Staphylococcus aureus, including methicillin-resistant strains. At concentrations of 100 µg/mL, it inhibited biofilm formation by over 65% and suppressed the production of virulence factors such as staphyloxanthin and α-hemolysin . This suggests its potential utility in developing treatments for bacterial infections and as a natural preservative in food processing.

Anti-inflammatory Effects

Research indicates that this compound can modulate lipid metabolism and reduce inflammation. It has been shown to lower arachidonic acid concentrations in tissue lipids, which may counteract inflammatory responses . This property positions this compound as a candidate for therapeutic formulations aimed at treating inflammatory conditions.

Cosmetic Applications

This compound is increasingly utilized in cosmetic formulations due to its moisturizing and anti-inflammatory properties. It is incorporated into products aimed at treating skin disorders, hair care formulations to prevent aging, and as an emollient in creams . Its ability to enhance skin penetration makes it valuable for delivering active ingredients in topical applications .

Food Technology

In the food industry, this compound's unique fatty acid profile allows for its use in formulating low-fat alternatives to conventional oils. Its slower lipolysis rate compared to other fatty acids can influence dietary fat absorption and metabolism . Furthermore, its incorporation into food products may provide health benefits associated with unsaturated fatty acids.

Industrial Applications

This compound serves as a precursor in synthesizing various industrial chemicals, including adipic acid, which is essential for producing nylon and other polymers . Its derivatives are also being explored for creating biosurfactants through fermentation processes, showcasing its versatility beyond conventional applications.

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

The mechanism of action of petroselaidic acid involves its interaction with cellular lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and desaturases, affecting the synthesis and breakdown of other fatty acids. This compound may also influence signaling pathways related to inflammation and cell proliferation .

Comparación Con Compuestos Similares

Petroselinic Acid: The cis-isomer of octadec-6-enoic acid.

Oleic Acid: A monounsaturated omega-9 fatty acid with a cis-double bond at the ninth carbon.

Elaidic Acid: The trans-isomer of oleic acid.

Comparison:

Petroselaidic Acid vs. Petroselinic Acid: this compound has a trans-double bond, while petroselinic acid has a cis-double bond. This difference affects their physical properties and reactivity.

This compound vs. Oleic Acid: Both are monounsaturated fatty acids, but this compound has a trans-double bond at the sixth carbon, while oleic acid has a cis-double bond at the ninth carbon.

This compound vs. Elaidic Acid: Both are trans-isomers, but this compound has the double bond at the sixth carbon, while elaidic acid has it at the ninth carbon

This compound’s unique position of the trans-double bond and its specific reactivity make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Petroselaidic acid, a positional isomer of oleic acid, is a fatty acid predominantly found in the seeds of various plants within the Apiaceae family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound (18:1 trans-6) is primarily extracted from the seeds of plants such as coriander (Coriandrum sativum), fennel (Foeniculum vulgare), and parsley (Petroselinum crispum). The concentration of this compound varies significantly among these sources, ranging from 10.4% in anise seed oil to as high as 87.2% in dill seed oil . The structural formula is represented as follows:

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance:

- Bacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against Escherichia coli and Staphylococcus aureus. A study demonstrated that at a concentration of 100 mg/mL, it inhibited biofilm formation by more than 65% in S. aureus .

- Fungal Activity : this compound has shown effectiveness against several fungal strains, including Candida species and molds such as Aspergillus and Neurospora. It inhibited growth at concentrations ranging from 4–8 µg/mL against major periodontal pathogens like Porphyromonas gingivalis .

Anti-inflammatory Effects

This compound has been recognized for its potential anti-inflammatory properties. It can modulate inflammatory pathways by reducing arachidonic acid levels in tissues, which may help mitigate inflammatory responses associated with various diseases .

Case Studies

- Periodontitis Treatment : A clinical study investigated the efficacy of this compound in treating periodontitis. The results indicated that it effectively eliminated P. gingivalis, a key pathogen in periodontal disease, by disrupting its outer membrane vesicle (OMV) transport mechanisms .

- Skin Penetration Enhancer : Another study assessed the ability of this compound to enhance skin permeability for therapeutic agents like indomethacin. Results showed a significant increase in drug absorption when formulated with this compound, indicating its potential use in transdermal drug delivery systems .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

4712-34-9 |

|---|---|

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

octadec-6-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |

Clave InChI |

CNVZJPUDSLNTQU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O |

SMILES isomérico |

CCCCCCCCCCC/C=C/CCCCC(=O)O |

SMILES canónico |

CCCCCCCCCCCC=CCCCCC(=O)O |

melting_point |

29.8 °C |

Descripción física |

Solid |

Sinónimos |

petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.